molecular formula C18H18N2O3S B4883862 2-(3-methoxy-4-prop-2-enoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

2-(3-methoxy-4-prop-2-enoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B4883862
M. Wt: 342.4 g/mol
InChI Key: YYJUFGAOJWNKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxy-4-prop-2-enoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of thieno and pyrimidin rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-4-prop-2-enoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps. One common route includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidin ring. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxy-4-prop-2-enoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 2-(3-methoxy-4-prop-2-enoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methoxy-4-prop-2-enoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-methoxy-4-prop-2-enoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-5-8-23-13-7-6-12(9-14(13)22-4)16-19-17(21)15-10(2)11(3)24-18(15)20-16/h5-7,9H,1,8H2,2-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJUFGAOJWNKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C3=CC(=C(C=C3)OCC=C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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